molecular formula C19H18FNO5S B2804888 N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide CAS No. 863443-66-7

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

Cat. No.: B2804888
CAS No.: 863443-66-7
M. Wt: 391.41
InChI Key: YLCKBLNLRODLNR-UHFFFAOYSA-N
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Description

This compound features a 3-fluorobenzamide core linked to two distinct substituents: a 2,4-dimethoxyphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. Though direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in agrochemicals or medicinal chemistry due to benzamide derivatives' prevalence in these fields .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-16-6-7-17(18(11-16)26-2)21(15-8-9-27(23,24)12-15)19(22)13-4-3-5-14(20)10-13/h3-11,15H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCKBLNLRODLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-dimethoxyphenylamine and 3-fluorobenzoyl chloride intermediates. These intermediates are then coupled under controlled conditions to form the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Groups

(a) N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide ()
  • Key Differences : Replaces the 2,4-dimethoxyphenyl group with a 4-methylphenyl (p-tolyl) group.
  • The absence of methoxy groups may also alter binding interactions in biological targets.
  • Molecular Formula: C₁₉H₁₇FNO₃S .
(b) N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide ()
  • Key Differences : Substitutes 2,4-dimethoxyphenyl with 3,4-dimethylphenyl.
  • Impact : The dimethyl groups increase hydrophobicity compared to methoxy substituents, which could affect membrane permeability and metabolic clearance rates .
(c) N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-fluorobenzamide ()
  • Key Differences: Uses a 4-(dimethylamino)benzyl group instead of 2,4-dimethoxyphenyl and a 2-fluorobenzamide.
  • Impact: The dimethylamino group introduces a strong electron-donating effect and basicity, which may enhance solubility in acidic environments. The benzyl linker adds conformational flexibility .

Modifications in the Dihydrothiophen Ring

(a) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
  • Key Differences : Replaces the sulfone group with a thienylidene ring and introduces a 4-methyl substituent.
  • The methyl group may sterically hinder interactions with target proteins .
(b) N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide ()
  • Key Differences : Substitutes 2,4-dimethoxyphenyl with benzyl.
  • Molecular formula: C₁₈H₁₈FNO₃S .

Functional Group and Core Modifications

(a) N-(1-(2,4-Dimethoxyphenyl)-3-fluoropropyl)-4-methoxybenzamide ()
  • Key Differences : Replaces the dihydrothiophen ring with a fluoropropyl chain and uses a 4-methoxybenzamide.
  • Impact : The linear alkyl chain may improve bioavailability but reduce rigidity, affecting target binding. Synthesis yield: 22%, suggesting challenging synthetic routes for dimethoxyphenyl derivatives .
(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()
  • Key Differences : Lacks the dihydrothiophen ring and uses a phenethylamine linker.
  • Impact : The ethyl linker increases flexibility, and the 3,4-dimethoxyphenyl group mirrors the electron-donating effects of the target compound. Melting point: 90°C, indicating solid-state stability .

Key Trends and Implications

Electron-Donating Substituents: Methoxy groups (as in the target compound) enhance solubility and electronic interactions compared to methyl or dimethylamino groups .

Sulfone Modification: The 1,1-dioxido group in the dihydrothiophen ring improves metabolic stability over non-sulfonated analogs .

Synthetic Challenges : Low yields (e.g., 22% in ) highlight difficulties in synthesizing dimethoxyphenyl derivatives, possibly due to steric hindrance or oxidation sensitivity .

Agrochemical Potential: Structural parallels to pesticidal benzamides (e.g., etobenzanid, flutolanil) suggest possible agrochemical applications .

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